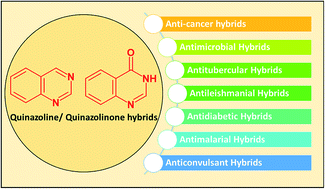Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
RSC Advances Pub Date: 2020-11-12 DOI: 10.1039/D0RA06642G
Abstract
Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, it has aroused great interest in medicinal chemists for the development of new drugs or drug candidates. The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia. Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved. The present review summarizes the advances in lead compounds of quinazoline hybrids and their related heterocycles in medicinal chemistry. Moreover, the review also helps to intensify the drug development process by providing an understanding of the potential role of these hybridized pharmacophoric features in exhibiting various pharmacological activities.


Recommended Literature
- [1] A surface plasmon enabled liquid-junction photovoltaic cell
- [2] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
- [3] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
- [4] Chemistry of sulfate chloride perhydrates
- [5] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
- [6] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†
- [7] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [8] Effective construction of a CuCo MOF@graphene functional electrocatalyst for hydrogen evolution reaction†
- [9] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [10] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy

Journal Name:RSC Advances
Research Products
-
CAS no.: 131159-39-2
-
CAS no.: 19542-54-2









